molecular formula C11H11ClO2 B8493439 Methyl 4-(chloromethyl)cinnamate

Methyl 4-(chloromethyl)cinnamate

Cat. No.: B8493439
M. Wt: 210.65 g/mol
InChI Key: POUZKYNWDFWZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(chloromethyl)cinnamate is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Methyl 4-(chloromethyl)cinnamate serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations, including:

  • Knoevenagel Condensation : This reaction involves the formation of carbon-carbon double bonds, which is crucial for synthesizing more complex organic molecules.
  • Formation of Pharmacologically Active Compounds : It is used to synthesize derivatives that exhibit biological activity, particularly in antimicrobial and anticancer research.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReferences
Knoevenagel CondensationForms carbon-carbon bonds for complex synthesis
Antimicrobial Derivative SynthesisProduces compounds with significant antibacterial properties
Anticancer Compound FormationGenerates derivatives with potential anticancer activities

Medicinal Chemistry

Recent studies have highlighted the potential medicinal applications of this compound and its derivatives:

  • Antimicrobial Activity : Compounds derived from this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) have been determined to assess their effectiveness.
  • Anticancer Properties : Research indicates that derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. The mechanisms of action are under investigation but may involve interference with cell cycle progression.

Table 2: Biological Activities of Derivatives

Activity TypeTarget Organism/Cell LineMIC/IC50 Value (µM)Reference
AntibacterialStaphylococcus aureus1.5
AntibacterialEscherichia coli3.0
AnticancerHeLa Cells5.0

Material Science

In addition to its biological applications, this compound is explored in material science:

  • Polymer Chemistry : It can be utilized as a monomer for synthesizing polymers with specific properties, including enhanced thermal stability and mechanical strength.
  • Coatings and Adhesives : Its reactivity can be exploited in formulating coatings and adhesives that require specific functional properties.

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of this compound to evaluate their antimicrobial activity against clinical strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial properties, particularly against resistant strains, suggesting potential for therapeutic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that specific derivatives derived from this compound could inhibit the proliferation of cancer cells. The compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl 3-[4-(chloromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3

InChI Key

POUZKYNWDFWZMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-(hydroxymethyl)cinnamate (4.1 g), triethylamine (3.1 ml) and methylene chloride (50 ml) was added dropwise under ice cooling methanesulfonyl chloride (1.7 ml), and the mixture was stirred at room temperature for 1.5 hours. Evaporation of the reaction solution gave a residue, which was then chromatographed on silica gel column (eluent: methylene chloride) to give methyl 4-(chloromethyl)cinnamate (2.57 g).
Name
methyl 4-(hydroxymethyl)cinnamate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

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